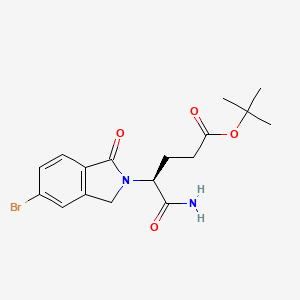

Tert-butyl (S)-5-amino-4-(5-bromo-1-oxoisoindolin-2-YL)-5-oxopentanoate

Description

Tert-butyl (S)-5-amino-4-(5-bromo-1-oxoisoindolin-2-YL)-5-oxopentanoate is a peptidomimetic compound featuring a tert-butyl ester, a central 5-bromo-1-oxoisoindolin-2-yl moiety, and a functionalized pentanoate backbone. This molecule is structurally designed to modulate protein-protein interactions (PPIs), particularly in oncology and neurodegenerative research. Its synthesis typically involves multi-step reactions, including condensation of brominated isoindolinone precursors with tert-butyl-protected amino acid derivatives . The bromine substituent at position 5 of the isoindolinone ring enhances steric and electronic interactions in biological systems, making it a critical pharmacophore .

Properties

Molecular Formula |

C17H21BrN2O4 |

|---|---|

Molecular Weight |

397.3 g/mol |

IUPAC Name |

tert-butyl (4S)-5-amino-4-(6-bromo-3-oxo-1H-isoindol-2-yl)-5-oxopentanoate |

InChI |

InChI=1S/C17H21BrN2O4/c1-17(2,3)24-14(21)7-6-13(15(19)22)20-9-10-8-11(18)4-5-12(10)16(20)23/h4-5,8,13H,6-7,9H2,1-3H3,(H2,19,22)/t13-/m0/s1 |

InChI Key |

ADFYKNZDQILRRK-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)N)N1CC2=C(C1=O)C=CC(=C2)Br |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)N)N1CC2=C(C1=O)C=CC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Property | Description |

|---|---|

| Chemical Name | tert-butyl (S)-5-amino-4-(5-bromo-1-oxoisoindolin-2-yl)-5-oxopentanoate |

| Molecular Formula | C17H21BrN2O4 |

| Molecular Weight | 397.3 g/mol |

| IUPAC Name | tert-butyl (4S)-5-amino-4-(6-bromo-3-oxo-1H-isoindol-2-yl)-5-oxopentanoate |

| CAS Number | Not explicitly provided in literature, but available in chemical databases |

| PubChem CID | 134579384 |

| Structural Features | Contains a tert-butyl ester group, amino acid side chain, and a brominated isoindolinone ring |

This compound’s structure is critical for its reactivity and biological activity, with the stereochemistry at the 4-position (S-configuration) being essential for its function.

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves multi-step organic synthesis combining amino acid derivative chemistry with isoindolinone ring construction and halogenation. The key steps include:

- Formation of the isoindolinone core with bromine substitution at the 5-position.

- Coupling of the isoindolinone moiety to the amino acid backbone.

- Protection of the amino acid carboxyl group as a tert-butyl ester.

- Maintenance of stereochemical integrity at the chiral center.

These steps require careful control of reaction conditions such as temperature, solvent choice, catalysts, and purification techniques to optimize yield and purity.

Detailed Synthetic Route

Step 1: Synthesis of 5-bromo-1-oxoisoindolin-2-yl Intermediate

- The isoindolinone core is constructed via cyclization of appropriate phthalimide precursors.

- Bromination at the 5-position is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom without over-bromination or degradation of the ring system.

Step 2: Coupling to the Amino Acid Backbone

- The 5-bromoisoindolinone intermediate is coupled with an (S)-configured amino acid derivative, typically a protected glutamic acid or similar 5-oxopentanoate scaffold.

- Coupling reagents such as carbodiimides (e.g., EDCI) or activated esters may be used to form the amide bond linking the isoindolinone ring to the amino acid side chain.

Step 3: Protection of Carboxyl Group as tert-Butyl Ester

- The carboxyl group of the amino acid is protected as a tert-butyl ester to enhance stability and facilitate purification.

- This step is often performed using tert-butanol in the presence of acid catalysts or via tert-butyl chloroformate under mild conditions.

Step 4: Purification and Characterization

- The crude product is purified by flash column chromatography using silica gel with gradients of ethyl acetate and hexanes, often with triethylamine to prevent amine protonation.

- Further purification may involve reverse-phase chromatography with acetonitrile-water gradients buffered with ammonium acetate.

- The final compound is characterized by NMR, mass spectrometry, and chiral HPLC to confirm structure, purity, and stereochemistry.

Representative Experimental Procedure (Literature-Based)

A typical synthesis as adapted from recent publications involves:

- Dissolving the 5-bromoisoindolinone intermediate and (S)-amino acid derivative in dry toluene under inert atmosphere.

- Adding catalytic amounts of palladium tetrakis(triphenylphosphine) and triphenylphosphine as ligands.

- Introducing diazo compounds or other carbene precursors to facilitate coupling under mild heating (~40 °C) for several hours.

- Workup includes filtration through Celite®, concentration under reduced pressure, and chromatographic purification.

- Final yields reported are moderate (~30-40%), with stereochemical purity maintained.

Data Table: Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | N-bromosuccinimide (NBS), mild acid/base | Dichloromethane or Acetonitrile | 0–25 °C | 70–85 | Selective 5-position bromination |

| Coupling | Pd(PPh3)4, triphenylphosphine, triethylamine | Toluene | 40 °C, 4 hours | 30–40 | Carbene insertion coupling |

| Esterification | tert-Butanol, acid catalyst or tert-butyl chloroformate | Dichloromethane or Toluene | Room temp to reflux | 80–90 | Protects carboxyl group |

| Purification | Silica gel chromatography, reverse-phase HPLC | Ethyl acetate/Hexanes, Acetonitrile/H2O | Ambient | — | Ensures stereochemical purity |

Research Findings and Optimization Notes

- The stereochemical integrity of the (S)-configuration is preserved throughout the synthesis by using chiral starting materials and mild reaction conditions.

- Use of palladium catalysts with triphenylphosphine ligands improves coupling efficiency.

- The presence of silver(I) carbonate as an additive has been reported to enhance diazo coupling reactions.

- Purification steps involving reverse-phase chromatography with ammonium acetate buffer improve isolation of the pure compound, removing closely related impurities.

- Reaction times and temperatures are optimized to balance conversion and minimize side reactions such as debromination or racemization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4S)-5-amino-4-(5-bromo-1-oxo-isoindolin-2-yl)-5-oxo-pentanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the isoindolinone moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), mild heating.

Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF), low temperatures.

Oxidation: Oxidizing agents (KMnO4, H2O2), solvents (water, acetic acid), ambient temperature.

Major Products Formed

Substitution: Substituted isoindolinone derivatives.

Reduction: Alcohol derivatives.

Oxidation: Nitro derivatives.

Scientific Research Applications

Tert-butyl (4S)-5-amino-4-(5-bromo-1-oxo-isoindolin-2-yl)-5-oxo-pentanoate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (4S)-5-amino-4-(5-bromo-1-oxo-isoindolin-2-yl)-5-oxo-pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the brominated isoindolinone moiety may interact with enzyme active sites, inhibiting their function and resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituent positions, functional groups, or ester moieties. Below is a comparative analysis:

Key Observations:

- Substituent Position : The target compound’s 5-bromo group distinguishes it from analogues with 4-bromo () or 4-nitro () substituents. Positional isomers exhibit distinct electronic effects, altering binding affinities in PPIs .

- Ester Groups : tert-butyl esters (e.g., target compound, Lenalidomide Impurity 50) enhance metabolic stability compared to methyl esters (), which are more labile in vivo .

- Functional Groups : The Fmoc-protected variant () is tailored for SPPS, whereas the nitro group in Lenalidomide Impurity 50 serves as a reducible handle for further derivatization .

Physicochemical Properties

Biological Activity

Tert-butyl (S)-5-amino-4-(5-bromo-1-oxoisoindolin-2-YL)-5-oxopentanoate, with the CAS number 2228048-72-2, is a synthetic organic compound notable for its complex structure, which includes a tert-butyl group, an amino group, and an isoindoline derivative. Its molecular formula is CHBrNO and it has a molecular weight of approximately 397.26 g/mol. The presence of the isoindoline moiety is significant as it contributes to the compound's potential biological activities, particularly in drug discovery and medicinal chemistry.

Research indicates that this compound may exhibit biological activity through several mechanisms:

- Kinase Inhibition : Similar compounds have shown promise in inhibiting kinases involved in cancer pathways. This suggests that this compound could potentially act as an anti-cancer agent by modulating these pathways.

- Immune Modulation : The structural features of this compound may also allow it to influence immune responses, which is crucial for developing therapies for autoimmune diseases and cancer.

- Binding Affinity : Interaction studies reveal that this compound has a binding affinity for specific proteins and enzymes implicated in disease mechanisms, providing insights into its pharmacodynamics and pharmacokinetics.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals variations in biological activity based on slight modifications in their chemical structure. The following table summarizes notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl (S)-5-amino-4-(4-hydroxy-1-oxoisoindolin-2-YL)-5-oxopentanoate | Hydroxy group instead of bromo | Potentially different biological activity due to hydroxy substitution |

| Tert-butyl (S)-5-amino-4-(7-hydroxy-3-oxoisoindolin-2-YL)-5-oxopentanoate | Hydroxy at position 7 | May exhibit different solubility and reactivity |

| Tert-butyl (S)-5-amino-4-[7-[tert-butyl(dimethyl)silyl]oxy]-3-oxoisoindolin | Silyl ether modification | Enhanced stability and solubility properties |

These comparisons underscore the importance of structural modifications in determining the biological activity of compounds within this class.

Immune Response Modulation

Another area of interest is the modulation of immune responses. Compounds with analogous structures have been shown to affect cytokine production and immune cell activation. This opens avenues for research into using this compound in therapeutic contexts for autoimmune diseases or as adjuvants in vaccine development.

Q & A

Q. Characterization Tools :

- ¹H/¹³C NMR : Key peaks include tert-butyl singlet (δ ~1.4 ppm), amide protons (δ ~6.5–7.9 ppm), and isoindolinone aromatic protons (δ ~7.4–8.2 ppm) .

- LC/MS : Used to confirm molecular weight (e.g., [M+H]+ calculated for intermediates) .

Advanced Reaction Optimization

Q2. How can reaction yields be improved during the catalytic hydrogenation of nitro-isoindolinone intermediates? Methodological Answer: Optimization strategies include:

- Catalyst selection : 5–10% Pd/C is commonly used, but catalyst loading (1–5 wt%) and purity impact reduction efficiency .

- Solvent choice : Polar aprotic solvents (e.g., DMA, DMF) enhance solubility but may require post-reaction purification to remove residual solvent.

- Temperature/pressure : Hydrogenation at 50°C under 50 psi H₂ for 16 hours improves conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.